1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has a molecular formula of C18H21FN2O2S and a molecular weight of 348.435 g/mol . This compound is of interest due to its potential therapeutic applications and its role in various scientific research fields.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives such as:
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine: Similar in structure but with a different position of the methyl group, leading to variations in biological activity.
1-[(4-Fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Contains a nitro group instead of a methyl group, which significantly alters its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.
Properties
Molecular Formula |
C18H21FN2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)24(22,23)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3 |
InChI Key |
QNANPHFOBIRKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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